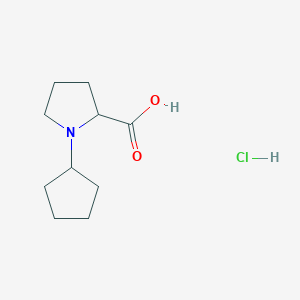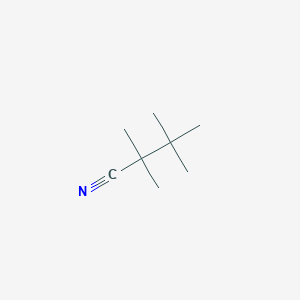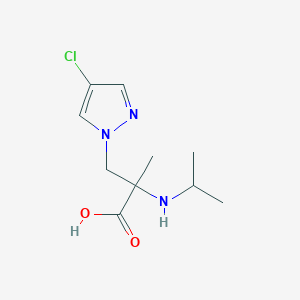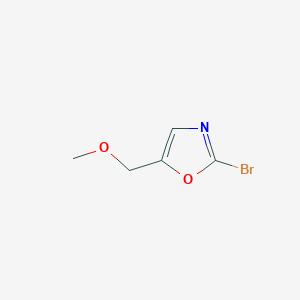
2-Bromo-5-(methoxymethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(methoxymethyl)-1,3-oxazole is a heterocyclic organic compound that contains both bromine and methoxymethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methoxymethyl)-1,3-oxazole typically involves the bromination of 5-(methoxymethyl)-1,3-oxazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-5-(methoxymethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxymethyl group.
Reduction Reactions: Products include saturated oxazole derivatives.
科学的研究の応用
2-Bromo-5-(methoxymethyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-Bromo-5-(methoxymethyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the oxazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-5-methoxyaniline: Similar in structure but contains an aniline group instead of an oxazole ring.
4-Bromo-3,5-dimethylanisole: Contains a bromine atom and methoxy groups but lacks the oxazole ring.
Uniqueness
2-Bromo-5-(methoxymethyl)-1,3-oxazole is unique due to the presence of both the bromine atom and the methoxymethyl group on the oxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C5H6BrNO2 |
|---|---|
分子量 |
192.01 g/mol |
IUPAC名 |
2-bromo-5-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H6BrNO2/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3 |
InChIキー |
GGUDPKMQOCAEIC-UHFFFAOYSA-N |
正規SMILES |
COCC1=CN=C(O1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


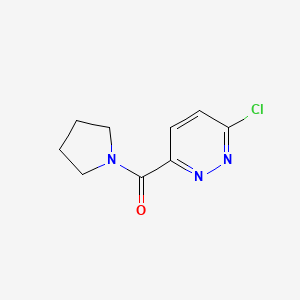
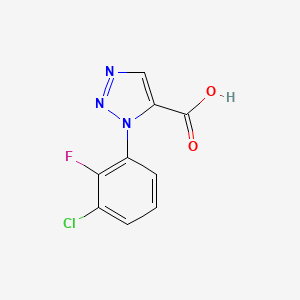

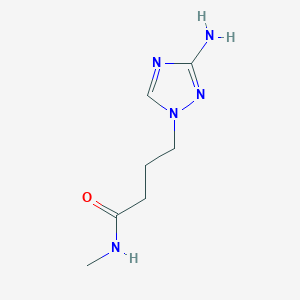
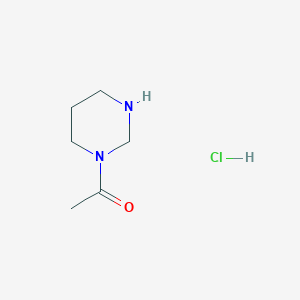
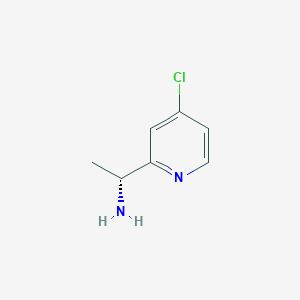
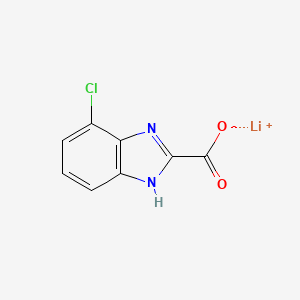

![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)
